3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea

Urea transporter inhibition Erythrocyte lysis assay Small molecule modulator

Unverified aryl urea analogs introduce experimental variability and compromise assay reproducibility. This compound-bearing a defined N-methyl, para-CF₃-benzyl substitution (CAS 1597351-22-8)-provides a validated chemical probe for UT-B inhibition studies. • Characterized UT-B inhibitor: IC₅₀ = 1.72 μM in human erythrocyte lysis assays, providing a quantitative benchmark for dose-response calibration. • Defined SAR node: Para-CF₃ + N-methyl urea configuration enables systematic evaluation of positional isomerism and N-alkylation effects on target engagement and ADME profiles. • High-lipophilicity reference: Computed logP of 7.76 supports solvent-handling method development (e.g., DMSO stock preparation) to avoid precipitation artifacts.

Molecular Formula C10H11F3N2O
Molecular Weight 232.2 g/mol
CAS No. 1597351-22-8
Cat. No. B3106584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea
CAS1597351-22-8
Molecular FormulaC10H11F3N2O
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESCNC(=O)NCC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H11F3N2O/c1-14-9(16)15-6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H2,14,15,16)
InChIKeyVUXIVGATQZQWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 1597351-22-8) | Aryl Urea Compound Procurement Specification


3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 1597351-22-8) is a trisubstituted aryl urea derivative with molecular formula C₁₀H₁₁F₃N₂O and molecular weight of 232.20 g/mol [1]. The compound features a para-trifluoromethylphenyl group linked via a methylene bridge to a urea moiety bearing a methyl substituent on the terminal nitrogen . This structural arrangement positions the compound within the aryl urea class commonly investigated for enzyme inhibition and related biological applications [2].

1 Aryl urea enzyme inhibition research with para-trifluoromethyl and N-methyl substitution profile
2 Supports UT-B transporter modulation studies based on reported inhibitory activity
3 High-calculated-lipophilicity (logP ~7.8) compound for SAR and solvent-optimization workflows

CAS 1597351-22-8 verified; commercially available with documented purity (≥95%).

Procurement Risk Assessment: Why 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 1597351-22-8) Cannot Be Substituted with Unverified Analogs


In aryl urea chemistry, seemingly minor structural modifications—such as methylation state, trifluoromethyl positional isomerism, or N-substitution pattern—produce substantial divergence in target engagement, physicochemical properties, and metabolic fate [1]. The target compound bears a specific N-methyl substitution on the terminal urea nitrogen and a para-trifluoromethylbenzyl group, a configuration that cannot be assumed equivalent to analogs bearing ortho- or meta-CF₃ substitution, bis-substituted variants, or unsubstituted benzyl ureas . Procurement without verification of CAS 1597351-22-8 identity and documented activity profile introduces experimental variability that undermines reproducibility [2].

Positional Isomer Mismatch

ortho- or meta-CF₃ substitution yields divergent logP profiles and engagement properties; regioisomers are not interchangeable without revalidation.

N-Substitution Sensitivity

Unsubstituted NH-urea or N-hydroxy analogs exhibit substantially different lipophilicity (ΔlogP >5) and predicted metabolic stability.

Undocumented Target Engagement

Unverified or custom aryl urea analogs may lack UT-B characterization, introducing assay variability and procurement uncertainty.

3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 1597351-22-8) Quantitative Differentiation Evidence vs. Structural Analogs


Urea Transporter B (UT-B) Inhibition: IC₅₀ Quantification for 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea

3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea demonstrates measurable inhibition of urea transporter B (UT-B) in human erythrocytes. Direct head-to-head comparison against alternative UT-B inhibitors within the same aryl urea class is not available in the current open literature; however, the absolute IC₅₀ value provides a baseline for compound selection in UT-B–focused research programs [1].

UT-B Inhibition (IC₅₀)
Supporting evidence
IC₅₀ = 1.72 µM
UT-B inhibitor screening context
Human erythrocyte lysis assay; no direct comparator data available.
Urea transporter inhibition Erythrocyte lysis assay Small molecule modulator

Lipophilicity Differential: LogP Comparison of 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea vs. N-Hydroxy Analog

The target compound exhibits a calculated logP value of 7.76, substantially higher than the N-hydroxy analog N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 919996-51-3), which has a logP of 2.49 [1][2]. This 5.27 log unit difference represents a greater than 10⁵-fold theoretical increase in partition coefficient, directly impacting membrane permeability and distribution behavior [1].

logP vs. N-Hydroxy Analog
Cross-study comparable
Target: 7.76 vs. Analog: 2.49 (Δ +5.27)
Supports membrane permeability differentiation
Computational logP; assay solvent selection may require review.
Lipophilicity LogP ADME prediction Physicochemical property

Lipophilicity Differential: LogP Comparison vs. Unsubstituted 1-(4-(Trifluoromethyl)benzyl)urea

The N-methyl substitution in 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (logP = 7.76) produces a marked increase in lipophilicity compared to the unsubstituted parent compound 1-(4-(trifluoromethyl)benzyl)urea (CAS 296277-64-0), which has a reported logP of 0.6 from ChemExper or 1.2-1.46 from alternative sources [1][2]. This 6.3-7.1 log unit difference translates to a >10⁶-fold theoretical increase in partition coefficient [1].

logP vs. Unsubstituted Analog
Cross-study comparable
Target: 7.76 vs. Analog: 0.6 (Δ +7.16)
N-Methyl lipophilicity contribution context
Source-dependent comparator values; class-level SAR review needed.
Lipophilicity LogP Methyl substitution effect SAR analysis

Positional Isomer Differentiation: para-CF₃ vs. meta-CF₃ Benzyl Urea Physicochemical Divergence

3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (para-CF₃ isomer, logP = 7.76) exhibits substantially different lipophilicity compared to the meta-CF₃ positional isomer N-[3-(trifluoromethyl)benzyl]urea (CAS 296277-59-3), which has a reported logP of 1.30 [1][2]. This 6.46 log unit difference demonstrates that CF₃ substitution position alone produces dramatic variation in physicochemical properties [1].

para-CF₃ vs. meta-CF₃ Isomer
Cross-study comparable
para Isomer: 7.76 vs. meta Isomer: 1.30 (Δ +6.46)
Positional isomerism property review
logP divergence confirms regioisomer non-interchangeability.
Positional isomerism CF₃ substitution Regioisomer comparison LogP

Metabolic Stability Implication: N-Methyl Substitution Confers Reduced Oxidative Vulnerability Relative to Unsubstituted Urea

Structure-activity relationship studies on structurally related N-aryl-N′-benzyl ureas demonstrate that α-methylation at the benzylic position improves pharmacokinetic properties, including enhanced metabolic stability and extended duration of in vivo activity [1][2]. While 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea contains N-methyl substitution on the urea nitrogen rather than α-benzylic methylation, the class-level evidence supports the general principle that N-alkylation in aryl ureas reduces metabolic lability compared to unsubstituted NH-urea counterparts [3].

Predicted Metabolic Stability
Class-level inference
N-Methyl may reduce oxidative vulnerability vs. NH-urea
Supports ADME screening panel inclusion
SAR inference from N-aryl-N′-benzyl urea class; requires validation.
Metabolic stability N-dealkylation CYP450 metabolism PK optimization

Commercial Purity and Availability: Verified Supplier Specification for CAS 1597351-22-8

3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 1597351-22-8) is commercially available with documented minimum purity of 95% from multiple verified suppliers, including AKSci (95% min) and Leyan (98%) . The compound is supplied with confirmed CAS registry number and molecular weight of 232.20 g/mol, providing procurement traceability not uniformly available for custom-synthesized analogs [1].

Commercial Purity & Identity
Supporting evidence
Min Purity: 95% (Supplier A); 98% (Supplier B)
Procurement traceability advantage
Verified CAS and documented purity; reduces custom synthesis burden.
Purity specification Supplier verification Procurement quality control CAS authentication

3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 1597351-22-8) Evidence-Supported Application Scenarios


Urea Transporter B (UT-B) Inhibitor Screening and Probe Development

Based on the documented IC₅₀ of 1.72 μM against UT-B in human erythrocyte lysis assays [1], this compound serves as a characterized starting point for UT-B–targeted screening campaigns. The validated inhibitory activity distinguishes it from aryl urea derivatives lacking UT-B characterization, providing a benchmark concentration for assay development and dose-response calibration in erythrocyte-based or recombinant UT-B functional assays.

Structure-Activity Relationship (SAR) Studies on CF₃-Substituted Aryl Ureas

The para-CF₃ substitution pattern combined with N-methyl urea functionality defines a specific SAR node for comparative analysis. The logP value of 7.76 contrasts sharply with the meta-CF₃ isomer (logP = 1.30) and unsubstituted analog (logP = 0.6) [2][3], enabling systematic evaluation of how CF₃ positional isomerism and N-alkylation modulate physicochemical properties and downstream biological readouts.

Metabolic Stability Assessment in ADME Screening Cascades

Class-level SAR evidence from structurally related N-aryl-N′-benzyl ureas indicates that alkylation (including N-methyl substitution) reduces oxidative metabolic vulnerability [4]. This compound is appropriate for inclusion in microsomal or hepatocyte stability panels where the effect of N-methylation on intrinsic clearance is compared against unsubstituted NH-urea controls, contributing to in vitro ADME decision matrices.

Lipophilicity-Dependent Assay Development and Solvent Optimization

The high calculated logP of 7.76 [2] necessitates specific solvent selection strategies (e.g., DMSO stock preparation with appropriate dilution protocols to avoid precipitation in aqueous assay buffers). This compound serves as a high-lipophilicity reference standard for method development in assays sensitive to hydrophobic compound handling, contrasting with more polar analogs such as the N-hydroxy derivative (logP = 2.49) [5].

Application
Selection Property
Validation Focus
UT-B Inhibitor Screening
Reported UT-B IC₅₀ assay context
Erythrocyte lysis or recombinant UT-B functional assays
CF₃ Aryl Urea SAR Studies
para-CF₃ and N-methyl substitution pattern
Physicochemical and target-engagement readout differentiation
In Vitro ADME Screening
N-Methyl metabolic stability context
Microsomal or hepatocyte intrinsic clearance panels
High-lipophilicity Assay Development
Calculated logP 7.8 reference profile
Solvent selection and precipitation control protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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